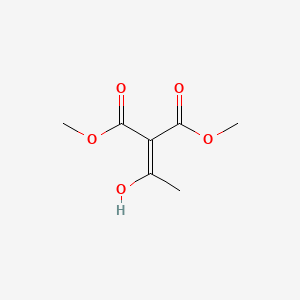
Dimethyl (1-hydroxyethylidene)propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl (1-hydroxyethylidene)propanedioate is an organic compound with the molecular formula C7H10O5. It is a derivative of malonic acid and is known for its role in various organic synthesis reactions. This compound is characterized by the presence of two ester groups and a hydroxyl group attached to a central carbon atom, making it a versatile intermediate in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl (1-hydroxyethylidene)propanedioate can be synthesized through several methods. One common method involves the reaction of malonic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction proceeds via esterification, forming dimethyl malonate, which can then be further reacted with acetaldehyde to introduce the hydroxyl group.
Industrial Production Methods
In industrial settings, the production of this compound typically involves the continuous esterification of malonic acid with methanol, followed by purification through distillation. The process is optimized to achieve high yields and purity, ensuring the compound’s suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
Dimethyl (1-hydroxyethylidene)propanedioate undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of dimethyl (1-oxoethylidene)propanedioate.
Reduction: Formation of dimethyl (1-hydroxyethyl)propanedioate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Dimethyl (1-hydroxyethylidene)propanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of dimethyl (1-hydroxyethylidene)propanedioate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The hydroxyl group can participate in hydrogen bonding, while the ester groups can undergo hydrolysis or transesterification. These properties make it a valuable intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
Dimethyl malonate: Similar structure but lacks the hydroxyl group.
Diethyl malonate: Similar structure with ethyl ester groups instead of methyl.
Malonic acid: The parent compound with carboxylic acid groups instead of ester groups.
Uniqueness
Dimethyl (1-hydroxyethylidene)propanedioate is unique due to the presence of both ester and hydroxyl groups, which provide it with distinct reactivity and versatility in organic synthesis. This combination of functional groups allows it to participate in a wider range of chemical reactions compared to its analogs.
Properties
CAS No. |
113934-48-8 |
|---|---|
Molecular Formula |
C7H10O5 |
Molecular Weight |
174.15 g/mol |
IUPAC Name |
dimethyl 2-(1-hydroxyethylidene)propanedioate |
InChI |
InChI=1S/C7H10O5/c1-4(8)5(6(9)11-2)7(10)12-3/h8H,1-3H3 |
InChI Key |
SUXIIGCZYKTTFS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(C(=O)OC)C(=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















